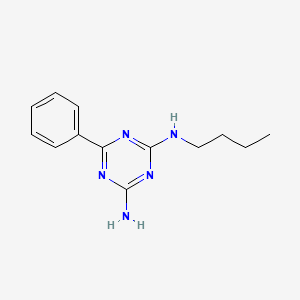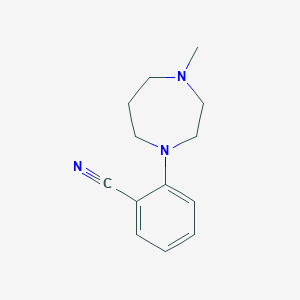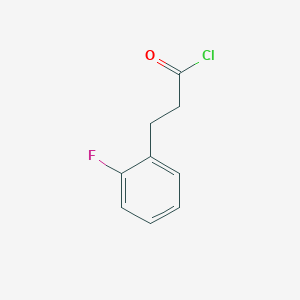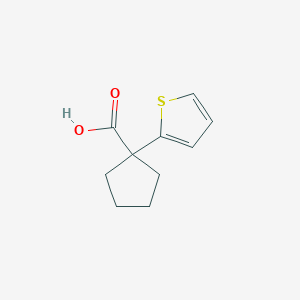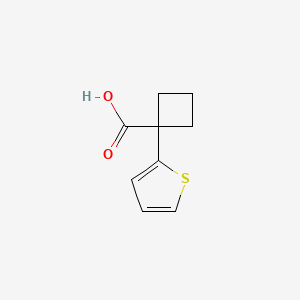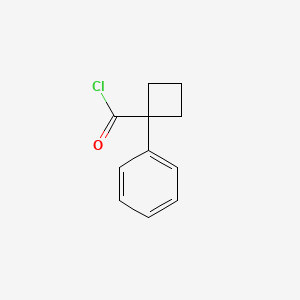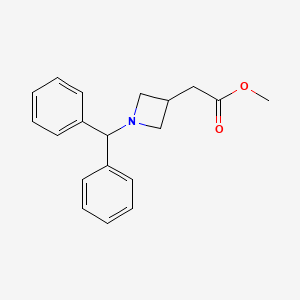
Methyl 1-diphenylmethyl-3-azetidine acetate
Übersicht
Beschreibung
“Methyl 1-diphenylmethyl-3-azetidine acetate” is a chemical compound with the molecular formula C19H21NO2. It is used for pharmaceutical testing . It is a N-containing heterocyclic building block .
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular weight of “Methyl 1-diphenylmethyl-3-azetidine acetate” is 295.4 g/mol. The molecular structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
“Methyl 1-diphenylmethyl-3-azetidine acetate” has a molecular weight of 295.4 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 1-diphenylmethyl-3-azetidine acetate is used in the synthesis of oxetane/azetidine containing spirocycles through silver-catalyzed 1,3-dipolar cycloaddition reactions. These spirocycles are produced in yields ranging from 40-77% and are useful in various chemical syntheses (Jones et al., 2016).
- The compound plays a role in the synthesis of azetidine derivatives, which have shown potential as gamma-aminobutyric acid uptake inhibitors. These derivatives have been evaluated for their potency in inhibiting GABA uptake, indicating their potential in neurological research (Faust et al., 2010).
- It has been used to prepare azetidine medicinal intermediates through a series of reactions, showcasing its utility in medicinal chemistry (Yang, 2009).
Application in Polymer Science
- Methyl 1-diphenylmethyl-3-azetidine acetate is involved in the synthesis of long-chain aza, aziridine, and azetidine fatty esters, which are characterized by various spectroscopic methods. These compounds have applications in the study of molecular structures and reactions in polymer science (Lie Ken Jie & Syed-rahmatullah, 1992).
Use in Organic Synthesis and Drug Development
- The compound is used in catalytic enantioselective additions in organic synthesis. For instance, it has been used in the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols (Behnen et al., 1993).
- Its role in the ring-opening polymerization of azetidine derivatives has been investigated, particularly in the synthesis of polymeric materials (Hashimoto et al., 1977).
- Methyl 1-diphenylmethyl-3-azetidine acetate is also utilized in the preparation of nonpeptide antagonists for the substance P (NK1) receptor, indicating its significance in the development of pharmaceutical drugs (Snider et al., 1991).
Safety And Hazards
When handling “Methyl 1-diphenylmethyl-3-azetidine acetate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(1-benzhydrylazetidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGUTIOZGWBZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-diphenylmethyl-3-azetidine acetate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


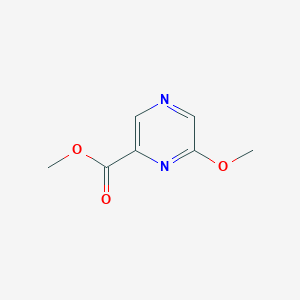
![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)
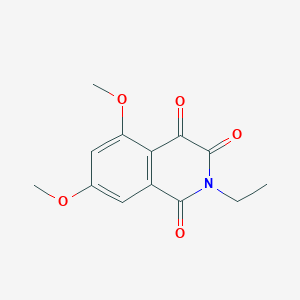
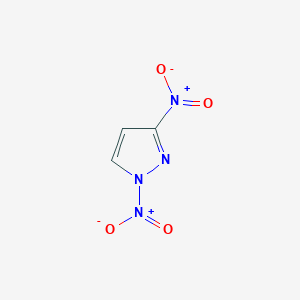
![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
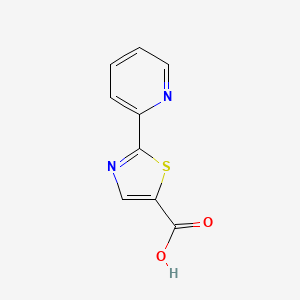
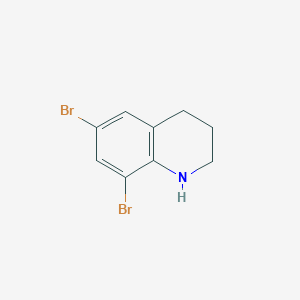
![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)
